N,N'-bis(3,5-diacetylphenyl)decanediamide
Overview
Description
N,N’-bis(3,5-diacetylphenyl)decanediamide is a synthetic compound known for its anti-inflammatory properties. It is also referred to as Semapimod in some scientific literature. This compound has been studied for its potential therapeutic applications in various inflammatory and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,5-diacetylphenyl)decanediamide typically involves the reaction of 3,5-diacetylphenylamine with decanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of N,N’-bis(3,5-diacetylphenyl)decanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,5-diacetylphenyl)decanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Mechanism of Action
N,N’-bis(3,5-diacetylphenyl)decanediamide exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation. It targets the TLR chaperone gp96, inhibiting its ATP-binding and ATPase activities. This leads to the suppression of inflammatory cytokine production and desensitization of cells to inflammatory stimuli . The compound also affects the recruitment of adapter proteins involved in TLR signaling, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3,5-diacetylphenyl)octanediamide
- N,N’-bis(3,5-diacetylphenyl)hexanediamide
- N,N’-bis(3,5-diacetylphenyl)butanediamide
Uniqueness
N,N’-bis(3,5-diacetylphenyl)decanediamide is unique due to its specific molecular structure, which allows it to effectively inhibit the TLR chaperone gp96. This specificity makes it a promising candidate for therapeutic applications in inflammatory and autoimmune disorders. Its longer aliphatic chain compared to similar compounds may contribute to its enhanced bioactivity and stability .
Properties
IUPAC Name |
N,N'-bis(3,5-diacetylphenyl)decanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-19(33)23-13-24(20(2)34)16-27(15-23)31-29(37)11-9-7-5-6-8-10-12-30(38)32-28-17-25(21(3)35)14-26(18-28)22(4)36/h13-18H,5-12H2,1-4H3,(H,31,37)(H,32,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRZCMYOMFXJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=O)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573877 | |
Record name | N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169765-28-0 | |
Record name | N~1~,N~10~-Bis(3,5-diacetylphenyl)decanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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